molecular formula C22H23N5O3 B5124522 10-methoxy-2-(morpholin-4-yl)-8,13,13b,14-tetrahydroindolo[2,3-a]pyrimido[5,4-g]quinolizin-5(7H)-one

10-methoxy-2-(morpholin-4-yl)-8,13,13b,14-tetrahydroindolo[2,3-a]pyrimido[5,4-g]quinolizin-5(7H)-one

Cat. No.: B5124522
M. Wt: 405.4 g/mol
InChI Key: FJLUYXJCLXGJRO-UHFFFAOYSA-N
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Description

10-methoxy-2-(morpholin-4-yl)-8,13,13b,14-tetrahydroindolo[2,3-a]pyrimido[5,4-g]quinolizin-5(7H)-one is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-methoxy-2-(morpholin-4-yl)-8,13,13b,14-tetrahydroindolo[2,3-a]pyrimido[5,4-g]quinolizin-5(7H)-one typically involves multi-step organic reactions. The process begins with the preparation of the indole and pyrimidine intermediates, which are then coupled under specific conditions to form the desired compound. Common reagents used in these reactions include methoxy groups, morpholine, and various catalysts to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient reaction conditions and the implementation of continuous flow reactors to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

10-methoxy-2-(morpholin-4-yl)-8,13,13b,14-tetrahydroindolo[2,3-a]pyrimido[5,4-g]quinolizin-5(7H)-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The morpholine ring can be substituted with other amines or functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield aldehydes or acids, while substitution reactions can introduce new functional groups into the morpholine ring.

Scientific Research Applications

10-methoxy-2-(morpholin-4-yl)-8,13,13b,14-tetrahydroindolo[2,3-a]pyrimido[5,4-g]quinolizin-5(7H)-one has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 10-methoxy-2-(morpholin-4-yl)-8,13,13b,14-tetrahydroindolo[2,3-a]pyrimido[5,4-g]quinolizin-5(7H)-one involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

10-methoxy-2-(morpholin-4-yl)-8,13,13b,14-tetrahydroindolo[2,3-a]pyrimido[5,4-g]quinolizin-5(7H)-one is unique due to its complex structure, which combines multiple functional groups and rings

Properties

IUPAC Name

7-methoxy-18-morpholin-4-yl-3,13,17,19-tetrazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4(9),5,7,15,17,19-heptaen-14-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O3/c1-29-13-2-3-17-15(10-13)14-4-5-27-19(20(14)24-17)11-18-16(21(27)28)12-23-22(25-18)26-6-8-30-9-7-26/h2-3,10,12,19,24H,4-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJLUYXJCLXGJRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC3=C2CCN4C3CC5=NC(=NC=C5C4=O)N6CCOCC6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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